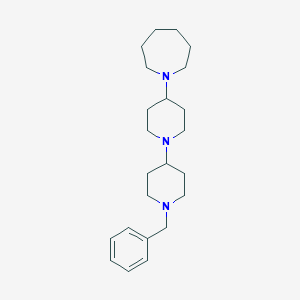![molecular formula C15H21ClN2O2S B247119 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine, also known as CPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPSP is a piperidine derivative that has been synthesized through various methods and has demonstrated promising results in the field of neuroscience and pharmacology. In
Wirkmechanismus
The exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is not fully understood, but it is believed to act as a sodium channel blocker. By blocking sodium channels, this compound may reduce the transmission of pain signals and produce analgesic effects. This compound may also act on other ion channels and receptors, such as N-methyl-D-aspartate (NMDA) receptors, to produce its effects.
Biochemical and Physiological Effects
This compound has been shown to have significant analgesic effects in animal models. It has also been shown to have a shorter duration of action compared to other anesthetics, making it a potential candidate for use in surgical procedures. This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safer alternative to other anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have significant analgesic effects in animal models. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other ion channels and receptors. Additionally, the safety and efficacy of this compound in humans have not been fully established, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for further research on 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. One area of research could focus on further elucidating its mechanism of action, which may provide insights into potential therapeutic applications. Another area of research could focus on optimizing the synthesis method of this compound to improve its purity and yield. Additionally, further studies on the safety and efficacy of this compound in humans may be necessary before it can be considered for clinical use.
Synthesemethoden
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine can be synthesized through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. Another method involves the reaction of 1-benzyl-4-piperidone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydride. The synthesis of this compound has also been achieved through the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has been studied extensively for its potential therapeutic applications in the field of neuroscience and pharmacology. It has been shown to have significant analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. This compound has also been investigated for its potential use as an anesthetic, as it has been shown to have a shorter duration of action compared to other anesthetics.
Eigenschaften
Molekularformel |
C15H21ClN2O2S |
|---|---|
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17/h3-6,14H,1-2,7-12H2 |
InChI-Schlüssel |
VPKMUJDPUSQDDJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)